Cas no 77-76-9 (2,2-Dimethoxypropane)
2,2-Dimethoxypropane Chemical and Physical Properties
Names and Identifiers
-
- 2,2-Dimethoxypropane
- ACETONE DIMETHYL ACETAL
- DMP
- 2,2-dimethoxy-propan
- 2,2-Dimethyoxypropane
- Acetone dimethyl ketal
- Propane, 2,2-dimethoxy-
- 2,2-DIMETHOXYPROPANE pure
- Acetone dimethyl acetal, DMP
- C.I. 77769
- Dimolybdenum trioxide
- Molybdenum oxide (Mo2O3)
-
- MDL: MFCD00008479
- Inchi: 1S/C5H12O2/c1-5(2,6-3)7-4/h1-4H3
- InChI Key: HEWZVZIVELJPQZ-UHFFFAOYSA-N
- SMILES: COC(OC)(C)C
- BRN: 635678
Computed Properties
- Exact Mass: 104.08400
- Monoisotopic Mass: 104.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 44
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.6
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: Colorless transparent liquid [9]
- Density: 0.847 g/mL at 25 °C(lit.)
- Melting Point: -47 ºC
- Boiling Point: 80°C
- Flash Point: Fahrenheit: 14 ° f < br / > Celsius: -10 ° C < br / >
- Refractive Index: n20/D 1.378(lit.)
n20/D 1.378 - Solubility: 180g/l
- Water Partition Coefficient: 18 g/100 mL (25 ºC)
- Stability/Shelf Life: Stable. Highly flammable - note low flash point. Vapour may form an explosive mixture with air. May form explosive peroxides when exposed to air. Incompatible with strong oxidizing agents.
- PSA: 18.46000
- LogP: 1.01530
- Vapor Pressure: 60 mmHg ( 15.8 °C)
- Sensitiveness: Sensitive to humidity
- Solubility: Slightly soluble in water, soluble in most organic solvents. [19]
2,2-Dimethoxypropane Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H225,H319
- Warning Statement: P210,P305+P351+P338
- Hazardous Material transportation number:UN 1993 3/PG 2
- WGK Germany:2
- Hazard Category Code: 11-36
- Safety Instruction: S16-S26-S33-S37/39-S9
- FLUKA BRAND F CODES:10-21
-
Hazardous Material Identification:
- Packing Group:II
- Risk Phrases:R11; R36/37/38
- Safety Term:S16;S26;S33;S37/39;S9
- Packing Group:II
- HazardClass:3
- PackingGroup:II
- TSCA:Yes
- Explosive Limit:31%, 58°F
- Storage Condition:Flammable area
2,2-Dimethoxypropane Customs Data
- HS CODE:2911000000
- Customs Data:
China Customs Code:
2911000000Overview:
2911000000 Acetals and hemiacetals,Whether or not containing other oxygen-containing groups,And its halogenation,sulfonation,Nitration and nitrosation derivatives.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2911000000 acetals and hemiacetals, whether or not with other oxygen function, and their halogenated, sulphonated, nitrated or nitrosated derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
2,2-Dimethoxypropane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 032480-100ml |
2,2-Dimethoxypropane |
77-76-9 | 98% | 100ml |
£14.00 | 2022-02-28 | |
| Fluorochem | 032480-500ml |
2,2-Dimethoxypropane |
77-76-9 | 98% | 500ml |
£28.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105750-100ml |
2,2-Dimethoxypropane |
77-76-9 | 99% | 100ml |
¥51.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105750-10L |
2,2-Dimethoxypropane |
77-76-9 | 99% | 10l |
¥1307.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105750-2.5L |
2,2-Dimethoxypropane |
77-76-9 | 99% | 2.5l |
¥514.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105750-25ml |
2,2-Dimethoxypropane |
77-76-9 | 99% | 25ml |
¥41.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D105750-500ml |
2,2-Dimethoxypropane |
77-76-9 | 99% | 500ml |
¥149.90 | 2023-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D806894-10L |
2,2-Dimethoxypropane |
77-76-9 | 99% | 10L |
¥1,482.00 | 2022-01-11 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 73137-5ML-F |
2,2-Dimethoxypropane |
77-76-9 | analytical standard | 5ML |
¥1370.62 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D136808-25ML |
2,2-Dimethoxypropane |
77-76-9 | 98% | 25ml |
¥287.99 | 2023-10-17 |
2,2-Dimethoxypropane Suppliers
2,2-Dimethoxypropane Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Jason Wan Lab Chip, 2020,20, 4528-4538
Additional information on 2,2-Dimethoxypropane
Professional Introduction to 2,2-Dimethoxypropane (CAS No. 77-76-9)
2,2-Dimethoxypropane, chemically known by its CAS number 77-76-9, is a significant compound in the field of organic chemistry and industrial applications. This versatile molecule, with the systematic name dimethyl 1,1-dimethoxyethanone, has garnered considerable attention due to its unique structural properties and broad utility in synthetic chemistry. The compound features a three-carbon backbone with two methoxy groups attached to the central carbon atom, making it a valuable intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.
The molecular structure of 2,2-Dimethoxypropane consists of a highly reactive central carbon atom, which is flanked by two methoxy groups (–OCH₃) and a methyl group (–CH₃). This configuration imparts significant reactivity, enabling the compound to participate in a wide range of chemical reactions. One of the most notable reactions involving 2,2-Dimethoxypropane is its role as a protecting group for aldehydes and ketones. The compound can form stable adducts with these functional groups, protecting them from unwanted side reactions during multi-step synthetic processes.
In recent years, 2,2-Dimethoxypropane has been extensively studied for its applications in drug development. Its ability to undergo facile transformations under mild conditions makes it an attractive candidate for constructing complex molecular architectures. For instance, researchers have leveraged this compound in the synthesis of novel heterocyclic compounds, which are known for their biological activity. A particularly noteworthy application is its use in the preparation of protease inhibitors, which are crucial in the treatment of various inflammatory and infectious diseases.
Moreover, 2,2-Dimethoxypropane has found utility in the field of polymer chemistry. Its reactivity allows it to act as a crosslinking agent in the formation of polymeric materials. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications such as coatings and adhesives. Recent advancements in polymer science have demonstrated the potential of 2,2-Dimethoxypropane-based polymers in sustainable packaging solutions, where their biodegradability and environmental compatibility are highly valued.
The industrial production of 2,2-Dimethoxypropane typically involves the reaction of acetone with formaldehyde under acidic conditions. This process is well-established and scalable, ensuring a steady supply of the compound for various applications. However, ongoing research aims to optimize this process further by exploring greener methodologies. For instance, catalytic processes using biodegradable catalysts are being investigated to minimize waste and energy consumption during production.
From an academic perspective, 2,2-Dimethoxypropane serves as a valuable scaffold for studying reaction mechanisms and developing new synthetic strategies. Its unique reactivity allows chemists to explore novel pathways for molecule construction, contributing to the advancement of organic synthesis methodologies. Several recent publications have highlighted its role in transition-metal-catalyzed reactions, where it acts as a ligand or intermediate to facilitate complex transformations.
The pharmaceutical industry has also recognized the potential of 2,2-Dimethoxypropane as a building block for drug candidates. Its structural features allow it to be incorporated into molecules with specific biological activities. For example, derivatives of 2,2-Dimethoxypropane have been investigated for their potential anti-cancer properties. By modifying its functional groups or incorporating it into larger molecular frameworks, researchers aim to develop novel therapeutics that target specific disease pathways.
In conclusion, 2,2-Dimethoxypropane (CAS No. 77-76-9) is a multifaceted compound with significant applications across multiple industries. Its versatility in organic synthesis makes it an indispensable tool for chemists and researchers working on pharmaceuticals, polymers, and specialty chemicals. As research continues to uncover new applications and sustainable production methods for this compound, its importance is expected to grow even further.
77-76-9 (2,2-Dimethoxypropane) Related Products
- 62224-45-7(Ethoxy, 1-methyl-1-(1-methylethoxy)-)
- 61860-66-0(1,2,2-trimethoxypropane)
- 3453-99-4(2,2-Dimethoxybutane)
- 2916-31-6(2,2-dimethyl-1,3-dioxolane)
- 153214-82-5(2,2-dimethoxypropane-1,3-diol)
- 4285-59-0(2-(1-Propan-2-yloxyethoxy)propane)
- 25334-93-4(Propane,2-(1-ethoxyethoxy)-)
- 126-84-1(2,2-Diethoxypropane)
- 72360-66-8(2-Propanol, 2-methoxy-)
- 87989-42-2(Ethyl, 2,2-bis(1-methylethoxy)-)